
8Z,10Z-Tetradecadienal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8Z,10Z-Tetradecadienal is a long-chain fatty aldehyde with the molecular formula C14H24O. It is characterized by the presence of two double bonds in the Z configuration at the 8th and 10th positions of the carbon chain. This compound is part of the broader class of long-chain fatty aldehydes and is known for its unique chemical properties and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8Z,10Z-Tetradecadienal typically involves the use of acetylenes and their derivatives. One common method is the cross-coupling of a propargyl derivative with a terminal acetylene in the presence of equimolar amounts of copper (I) as a catalyst. This reaction forms a polyacetylene, which is then hydrogenated to produce a polyene with double bonds primarily in the Z configuration .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of optimized reaction conditions and catalysts ensures high yield and purity of the final product. The Wittig reaction and its modifications are also employed in some industrial processes to synthesize this compound .
Analyse Des Réactions Chimiques
Types of Reactions
8Z,10Z-Tetradecadienal undergoes various chemical reactions, including:
Oxidation: This reaction converts the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The double bonds in the compound can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogens and other electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Tetradecanoic acid.
Reduction: 8Z,10Z-Tetradecadienol.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
8Z,10Z-Tetradecadienal has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its role in biological processes and its potential as a biomarker.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 8Z,10Z-Tetradecadienal involves its interaction with specific molecular targets and pathways. As a fatty aldehyde, it can participate in various biochemical reactions, including the formation of Schiff bases with amines. This interaction can affect cellular processes and signaling pathways, leading to its observed effects in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
8E,10Z-Tetradecadienal: Similar in structure but with a different configuration of the double bonds.
Tetradecanal: Lacks the double bonds present in 8Z,10Z-Tetradecadienal.
Hexadecadienal: A longer chain fatty aldehyde with similar properties.
Uniqueness
This compound is unique due to its specific double bond configuration, which imparts distinct chemical and physical properties. This configuration affects its reactivity and interactions with other molecules, making it valuable in various applications .
Propriétés
Formule moléculaire |
C14H24O |
|---|---|
Poids moléculaire |
208.34 g/mol |
Nom IUPAC |
(8Z,10Z)-tetradeca-8,10-dienal |
InChI |
InChI=1S/C14H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h4-7,14H,2-3,8-13H2,1H3/b5-4-,7-6- |
Clé InChI |
NFBOSIATGBWEHX-RZSVFLSASA-N |
SMILES isomérique |
CCC/C=C\C=C/CCCCCCC=O |
SMILES canonique |
CCCC=CC=CCCCCCCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


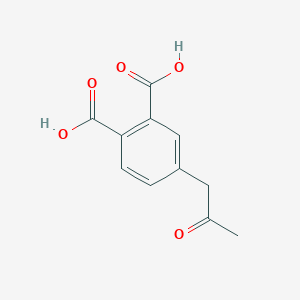
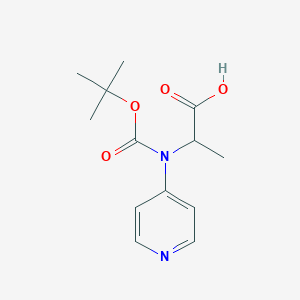
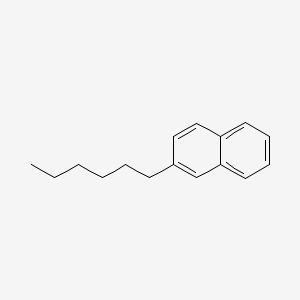
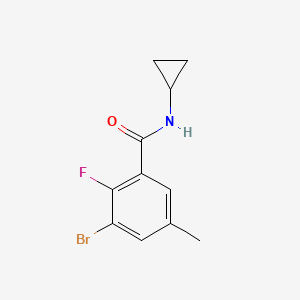
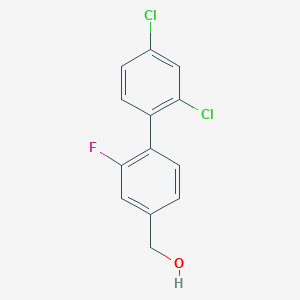

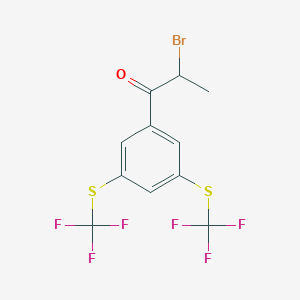
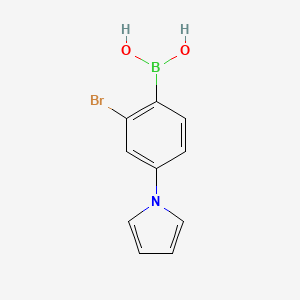

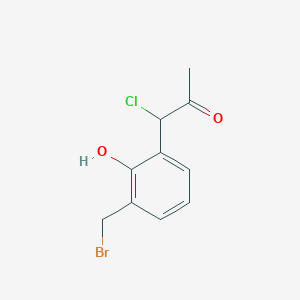
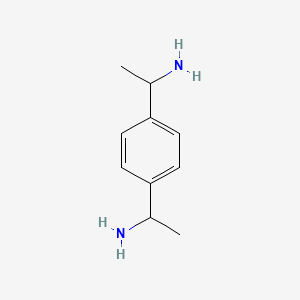
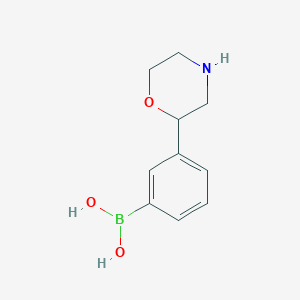

![Sodium;(11-methoxy-7-phenyl-5-phenylimino-4,8-disulfobenzo[a]phenazin-9-yl)azanide](/img/structure/B14071675.png)
